molecular formula C14H8BrClN2O B8772659 Methanone, (6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-

Methanone, (6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-

Cat. No. B8772659
M. Wt: 335.58 g/mol
InChI Key: JZSCEERAOZKYNS-UHFFFAOYSA-N
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Patent
US08314112B2

Procedure details

(6-Bromo-4-chloro-pyrrolo[2,3-b]pyridin-1-yl)-phenyl-methanone (1 eq, 69.7 mmol, 23.4 g) is dissolved in MeOH (300 ml), then aqueous NaOH solution (1 M, 120 ml) is added and the resulting mixture is stirred for 18 h at r.t. The mixture is extracted with DCM and EtOAc, the extracts are combined and the solvents are removed in vacuo. Recrystallization from MeOH yields the title compound; [M+H]+=231.
Quantity
23.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]2[N:8](C(C3C=CC=CC=3)=O)[CH:9]=[CH:10][C:5]2=[C:4]([Cl:19])[CH:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[C:4]([Cl:19])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
BrC1=CC(=C2C(=N1)N(C=C2)C(=O)C2=CC=CC=C2)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred for 18 h at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with DCM and EtOAc
CUSTOM
Type
CUSTOM
Details
the solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization from MeOH

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=C2C(=N1)NC=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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